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**Executive Summary

This technical guide provides a comprehensive framework for the complete structure
elucidation of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde (CAS No. 251912-68-2). The
isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous
pharmacologically active agents.[1][2][3] As such, unambiguous structural verification of novel
derivatives like the title compound is a critical step in drug discovery and development. This
document details a multi-technique, self-validating analytical workflow designed for researchers
and drug development professionals. We will move beyond simple data reporting to explain the
causal logic behind the selection of each analytical method, outlining how the complementary
data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance
Spectroscopy converge to provide irrefutable structural proof.

Introduction and Analytical Strategy

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde is a versatile chemical intermediate used in
the synthesis of more complex organic molecules, particularly in pharmaceutical development.
[4] Its structure comprises a 3,5-disubstituted isoxazole core, a meta-substituted
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methoxyphenyl ring, and an aldehyde functional group. The precise arrangement of these
components dictates the molecule's chemical reactivity and potential biological activity.
Therefore, a rigorous and systematic approach to confirming its synthesis is paramount.

Our elucidation strategy is built on the principle of orthogonal verification, where each analytical

technique provides a unique and independent piece of the structural puzzle.
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Caption: A logical workflow for structure elucidation.
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Molecular Formula and Weight Determination by
Mass Spectrometry

Causality: The first step in elucidating any unknown structure is to determine its molecular
weight (MW) and, from that, its molecular formula. High-Resolution Mass Spectrometry
(HRMS) is the definitive technique for this purpose, providing a highly accurate mass
measurement that can distinguish between compounds with the same nominal mass but
different elemental compositions.

Experimental Protocol: HRMS (Electrospray lonization)

o Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a
suitable solvent (e.g., acetonitrile or methanol).

» Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using
a known standard immediately prior to analysis.

o Analysis: Infuse the sample solution into the electrospray ionization (ESI) source in positive
ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong
signal for the molecular ion, typically observed as the protonated species [M+H]*.

o Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Data Interpretation and Results

The expected molecular formula is C11HaNOs.[4] The monoisotopic mass is calculated to be
203.0582 g/mol . The HRMS analysis should yield a protonated molecular ion [M+H]* peak that
corresponds to this calculated mass within a narrow error margin (typically < 5 ppm).

Observed Value

Parameter Expected Value .
(Hypothetical)

Molecular Formula C11HoNOs3 C11HoNOs3

Calculated Mass [M] 203.0582

Calculated m/z [M+H]* 204.0655 204.0653

Mass Error - < 1.0 ppm
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This result provides strong evidence for the elemental composition of the molecule, forming the
foundation upon which the rest of the structure is built.

Identification of Functional Groups by Infrared (IR)
Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups
present in a molecule. Each functional group absorbs infrared radiation at a characteristic
frequency, causing specific bonds to vibrate. For our target molecule, we expect to see distinct
absorptions for the aldehyde, the aromatic ring, the ether linkage, and the isoxazole core.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

o Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the
ATR crystal.

e Background Scan: Perform a background scan of the empty ATR crystal to subtract
atmospheric (COz, H20) and instrument-related absorptions.

o Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact
between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16
or 32 scans over the range of 4000-600 cm~1.

Data Interpretation and Results

The IR spectrum provides a "fingerprint” of the molecule's functional groups. The key is to
correlate the observed absorption bands with known frequencies for specific bond types.[5][6]
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Expected
. . Observed Peak
Functional Group Bond Type Absorption Range .
(Hypothetical)
(cm™)
Aldehyde C=0 Stretch 1715-1695 ~1705 (strong, sharp)
2850-2800 and 2750- ~2820, ~2730 (two
Aldehyde C-H Stretch
2700 weak bands)
Aromatic Ring C=C Stretch 1600-1450 ~1600, ~1580, ~1470
Isoxazole Ring C=N Stretch 1650-1590 ~1615[7]
Isoxazole Ring N-O Stretch 1170-1110 ~1150[5][6]
1275-1200
Ether (Aryl-O) C-O Stretch ] ~1250
(asymmetric)
Ether (O-CHs) C-H Stretch 2850-2815 ~2835

The presence of a strong band around 1705 cm~1 is highly indicative of the aldehyde carbonyl.
Combined with characteristic peaks for the isoxazole ring and the aryl ether, the IR data
strongly supports the proposed arrangement of functional groups.

Structural Assembly via Nuclear Magnetic
Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity
of atoms in an organic molecule. *H NMR reveals the number and chemical environment of
hydrogen atoms, while 133C NMR provides the same information for the carbon skeleton.
Together, they allow for the complete assembly of the molecular puzzle.
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Caption: Structure of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde.
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Experimental Protocol: 'H and **C NMR

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

e Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer. Shim the instrument to
ensure high magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical
parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. Due to the lower natural
abundance of 13C, more scans are required (e.g., 1024 scans).

'H NMR Data Interpretation and Results

The *H NMR spectrum maps out all unique proton environments. The chemical shift (d)
indicates the electronic environment, the integration gives the proton count, and the multiplicity
(splitting pattern) reveals adjacent protons.

Proton o ] Expected & Observed &
o — Multiplicity Integration o o
Aldehyde (-CHO)  Singlet (s) 1H 9.9-10.2 ~10.10
Isoxazole H-4 Singlet (s) 1H 6.7 - 7.0[8] ~6.85

Phenyl H-2 Singlet/Triplet (t) 1H 7.4-7.6 ~7.45

Phenyl H-6 Doublet (d) 1H 73-75 ~7.40

Phenyl H-5 Triplet (t) 1H 73-75 ~7.35

Phenyl H-4 Doublet (d) 1H 69-7.1 ~7.05
Methoxy (-OCHs)  Singlet (s) 3H 3.8 -3.9[1] ~3.88

e Key Insights: The sharp singlet at ~10.10 ppm is characteristic of an aldehyde proton. The
singlet at ~3.88 ppm integrating to 3H confirms the methoxy group. The singlet at ~6.85 ppm
is consistent with the lone proton on the isoxazole ring.[8] The complex pattern in the
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aromatic region (7.0-7.5 ppm) integrating to 4H confirms the disubstituted phenyl ring. The
specific meta-substitution pattern gives rise to the observed multiplicities.

3C NMR Data Interpretation and Results

The 3C NMR spectrum identifies all unique carbon atoms.

Carbon Assignment Expected & (ppm) Observed & (ppm)
Aldehyde (C=0) 180 - 185 ~183.5
Isoxazole C-5 170-172 ~171.0
Isoxazole C-3 162 - 164 ~163.2
Phenyl C-3' (C-OCHs) 159 - 161 ~160.0
Phenyl C-1' 129 -131 ~130.5
Phenyl C-5' 129 - 131 ~130.1
Phenyl C-6' 118 - 120 ~119.5
Phenyl C-2' 116 - 118 ~117.0
Phenyl C-4' 112 -114 ~113.0
Isoxazole C-4 98 - 102 ~100.5
Methoxy (-OCHs) 55 - 56[1] ~55.5

o Key Insights: The downfield signal at ~183.5 ppm confirms the aldehyde carbonyl carbon.
The eleven distinct signals are consistent with the eleven carbon atoms in the proposed
structure. The chemical shifts align with values reported for similar substituted isoxazole and
anisole systems.[1][8]

Summary and Final Confirmation

The structure of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde is unequivocally confirmed
by the convergence of data from multiple, independent analytical techniques:

¢ HRMS established the correct molecular formula, C11HsNOs.
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» IR Spectroscopy confirmed the presence of all key functional groups: an aldehyde (C=0), an
aryl ether (C-0), and the isoxazole heterocyclic core (C=N, N-O).

e 'H and 3C NMR Spectroscopy provided the definitive connectivity map, confirming the meta-
substitution pattern on the phenyl ring and the relative positions of the aldehyde and
methoxyphenyl groups at C5 and C3 of the isoxazole ring, respectively.

This systematic, evidence-based workflow represents a robust and reliable methodology for the
structural elucidation of novel synthetic compounds, ensuring the scientific integrity required for
progression in pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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